2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide
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Overview
Description
2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound with a unique structure that includes a methoxy group, a benzamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling with 4-Aminophenyl Methoxybenzamide: The oxadiazole derivative is then coupled with 4-aminophenyl methoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. The methoxy and benzamide groups can enhance the compound’s binding affinity to certain receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methylphenyl)benzamide
- N-(4-methoxyphenyl)-2-methoxyacetamide
- 2-methoxy-N-(4-(3-methylureido)phenyl)sulfonylbenzamide
Uniqueness
2-methoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-methoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-9-16(10-8-15)21-25-23(29-26-21)17-11-13-18(14-12-17)24-22(27)19-5-3-4-6-20(19)28-2/h3-14H,1-2H3,(H,24,27) |
InChI Key |
WXVVRDAGANSNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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